N-Hexanoyl-L-Homoserine lactone

Description

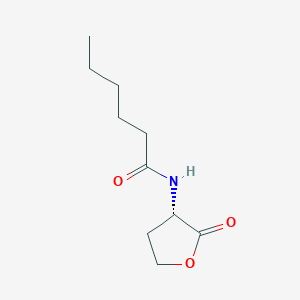

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346642 | |

| Record name | N-Hexanoyl-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147852-83-3 | |

| Record name | N-Hexanoyl-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Hexanoyl-L-Homoserine lactone discovery and history

An In-Depth Technical Guide on the Discovery and History of N-Hexanoyl-L-Homoserine Lactone

Introduction

Cell-to-cell communication in bacteria, a phenomenon known as quorum sensing (QS), enables individual bacterial cells to coordinate their gene expression and collective behavior in response to population density. This complex communication network depends on the production, release, and detection of small signaling molecules termed autoinducers. Among the most extensively studied autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). This technical guide provides a comprehensive overview of the discovery and history of a key AHL, this compound (HHL or C6-HSL), a pivotal signaling molecule for numerous bacterial species.

The journey to understanding HHL is intrinsically linked to the study of bioluminescence in the marine bacterium Vibrio fischeri. Initial research on how these bacteria coordinate light production at high cell densities led to the discovery of the first AHL, N-(3-oxohexanoyl)-L-homoserie lactone (3-oxo-C6-HSL), and the foundational LuxI/LuxR regulatory system. Subsequent investigations revealed that V. fischeri and other bacteria produce a variety of AHL molecules, including HHL, unveiling a sophisticated and complex chemical language that governs bacterial group behaviors. These behaviors include biofilm formation, virulence factor production, and symbiosis.

The Genesis of Quorum Sensing: The Vibrio fischeri Paradigm

The concept of quorum sensing was born from observations of the symbiotic relationship between the bioluminescent bacterium Vibrio fischeri and marine animals like the Hawaiian bobtail squid (Euprymna scolopes). V. fischeri colonizes the light-

The Influence of N-Hexanoyl-L-Homoserine Lactone on Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyl-L-Homoserine lactone (HHL or C6-HSL) is a key quorum-sensing (QS) signal molecule utilized by a variety of Gram-negative bacteria to coordinate collective behaviors.[1] This intricate communication system plays a pivotal role in the dynamic interplay between bacterial pathogens and their hosts. As bacteria multiply, the concentration of HHL in their environment increases. Once a threshold concentration is reached, HHL binds to and activates intracellular receptor proteins, typically of the LuxR family. This complex then modulates the expression of a wide array of genes, including those encoding virulence factors, biofilm formation, and motility.[2][3] Beyond its role in intra-bacterial communication, HHL has been shown to directly interact with and modulate host cell signaling pathways, thereby influencing the host's immune response and overall pathophysiology of infection. This technical guide provides an in-depth analysis of the multifaceted effects of HHL on host-pathogen interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of HHL

The following tables summarize the quantitative impact of this compound on various aspects of both pathogen virulence and host cell responses.

Table 1: Effect of HHL on Bacterial Virulence Factor Expression

| Bacterial Species | Virulence Gene/Factor | HHL Concentration | Fold Change in Expression | Reference |

| Pseudomonas aeruginosa | lasB (Elastase) | 1 µM | Activation | [4] |

| Pseudomonas aeruginosa | rhlA (Rhamnolipid biosynthesis) | 1 µM | Activation | [4] |

| Avian Pathogenic E. coli | Adhesion & Invasion | Not specified | Increased | [5] |

| Chromobacterium violaceum | Violacein production | Low concentrations | Induction | [6] |

Table 2: Immunomodulatory Effects of HHL on Host Cells

| Host Cell Type | Cytokine/Response | HHL Concentration | Fold Change/Effect | Reference |

| Human Lung Fibroblasts | IL-8 Production | Not specified | Potent stimulation of mRNA and protein | [7] |

| Human Epithelial Cells | IL-8 Production | Not specified | Potent stimulation of mRNA and protein | [7] |

| Murine Macrophages | TNF-α Production | Not specified | Attenuated | [8] |

| Human Neutrophils | p38 MAPK Phosphorylation | Not specified | Activation | [5] |

Signaling Pathways Modulated by HHL

This compound exerts its influence on host cells by modulating key signaling pathways involved in inflammation and immunity, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. HHL has been shown to activate this pathway in host cells.

Caption: HHL-induced activation of the canonical NF-κB signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in cellular responses to stress and inflammation. Activation of this pathway involves a series of sequential phosphorylation events, culminating in the phosphorylation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, leading to the expression of inflammatory cytokines. HHL has been demonstrated to induce the phosphorylation of p38 MAPK in immune cells like neutrophils.[5]

Caption: HHL-mediated activation of the p38 MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HHL's effects on host-pathogen interactions.

Protocol 1: Assessment of HHL-induced Cytokine Production from Host Cells

Objective: To quantify the production of pro-inflammatory cytokines (e.g., IL-8, TNF-α) by host cells in response to HHL treatment.

Materials:

-

Host cell line (e.g., A549 human lung epithelial cells, RAW 264.7 murine macrophages)

-

Complete cell culture medium

-

This compound (HHL) stock solution (in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for the specific cytokine of interest

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

HHL Treatment: Prepare serial dilutions of HHL in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the overnight culture medium from the cells and replace it with the HHL-containing medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest HHL concentration).

-

Incubation: Incubate the plates for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants for cytokine analysis.

-

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a spectrophotometer. Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Caption: Experimental workflow for quantifying HHL-induced cytokine production.

Protocol 2: Western Blot Analysis of NF-κB and p38 MAPK Activation

Objective: To detect the phosphorylation of key signaling proteins (p65 subunit of NF-κB and p38 MAPK) and the degradation of IκBα in host cells following HHL treatment.

Materials:

-

Host cell line

-

Complete cell culture medium

-

HHL stock solution

-

PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-total-p65, anti-IκBα, anti-phospho-p38, anti-total-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed host cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of HHL for various time points (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the IκBα levels to a loading control like β-actin.

Caption: Workflow for Western blot analysis of signaling protein activation.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Bacterial Virulence Gene Expression

Objective: To quantify the relative expression of HHL-regulated virulence genes in bacteria.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Bacterial growth medium (e.g., LB broth)

-

HHL stock solution

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR primers for target virulence genes (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase. Divide the culture and treat one portion with a specific concentration of HHL, leaving the other as an untreated control. Continue incubation for a defined period.

-

RNA Extraction and DNase Treatment: Harvest the bacterial cells by centrifugation and extract total RNA using a suitable RNA extraction kit. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene in both the treated and control samples. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene.

Caption: Workflow for RT-qPCR analysis of bacterial gene expression.

Conclusion

This compound is a central player in the complex dialogue between bacterial pathogens and their hosts. Its ability to regulate bacterial virulence in a population-density-dependent manner, coupled with its direct immunomodulatory effects on host cells, underscores its significance in the pathogenesis of infectious diseases. A thorough understanding of the mechanisms by which HHL orchestrates these interactions is crucial for the development of novel anti-virulence and immunomodulatory therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers dedicated to unraveling the intricacies of host-pathogen interactions and pioneering new approaches to combat bacterial infections.

References

- 1. Molecular Detection of Some Virulence Traits Among Pseudomonas aeruginosa Isolates, Hilla-Iraq – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 4. Functional Domains of the RhlR Transcriptional Regulator of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. IL-8 production in human lung fibroblasts and epithelial cells activated by the Pseudomonas autoinducer N-3-oxododecanoyl homoserine lactone is transcriptionally regulated by NF-kappa B and activator protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N-Hexanoyl-L-Homoserine Lactone using a Validated HPLC-MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of N-Hexanoyl-L-Homoserine lactone (HHL), a key quorum-sensing molecule in many Gram-negative bacteria. The protocol employs High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), providing high selectivity and accuracy for the analysis of HHL in biological matrices. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key quantitative parameters. Additionally, relevant biological pathways and experimental workflows are visualized to aid in understanding and implementation.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). This compound (C6-HSL) is a well-studied AHL that plays a crucial role in regulating diverse physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation.[1] The ability to accurately quantify HHL is essential for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing therapeutics. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for the specific and sensitive quantification of AHLs from complex biological samples.[2][3][4] This application note provides a detailed protocol for the quantification of HHL using HPLC-MS.

Signaling Pathway

The general mechanism of AHL-mediated quorum sensing involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population density increases, AHLs accumulate in the extracellular environment. Once a threshold concentration is reached, AHLs diffuse back into the bacterial cells and bind to a LuxR-type transcriptional regulator. This AHL-receptor complex then modulates the expression of target genes.

Figure 1: Simplified diagram of the this compound (HHL) mediated quorum sensing pathway.

Experimental Protocol

This protocol is a composite of established methods for the extraction and quantification of HHL from bacterial culture supernatants.[2][5][6]

Materials and Reagents

-

This compound (HHL) standard (Sigma-Aldrich or equivalent)

-

Internal Standard (e.g., deuterated HHL or a non-native AHL)

-

Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% acetic acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Acetic acid (glacial, ACS grade)

-

Bacterial culture supernatant

-

Nitrogen gas for drying

-

1.5 mL glass vials with inserts

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer)

-

C18 reverse-phase column (e.g., 2.0 mm x 150.0 mm)

-

Centrifuge

-

Vortex mixer

-

Solvent evaporator

Sample Preparation (Liquid-Liquid Extraction)

-

Harvest Supernatant: Centrifuge the bacterial culture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the cells.[5][7]

-

Internal Standard Spiking: Transfer a known volume of the supernatant (e.g., 250 µL) to a clean tube.[5] Spike the sample with an internal standard to correct for extraction efficiency.[5][6]

-

Extraction: Add acidified ethyl acetate (e.g., 500 µL) to the supernatant, vortex vigorously, and centrifuge to separate the phases.[2][5][6]

-

Pooling: Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube. Repeat the extraction two more times, pooling the organic phases.[5][6]

-

Drying: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas.[2][5]

-

Reconstitution: Reconstitute the dried extract in a small volume of mobile phase A or a suitable solvent mixture (e.g., 250 µL of 20% acetonitrile).[5] Transfer the reconstituted sample to an HPLC vial for analysis.

Experimental Workflow

Figure 2: General experimental workflow for the quantification of HHL by HPLC-MS.

HPLC-MS Conditions

Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., Phenomenex Columbus C18, 2.0 mm x 150.0 mm)[6]

-

Mobile Phase A: Water with 0.1% acetic acid[6]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% acetic acid[6]

-

Flow Rate: 200 µL/min[6]

-

Injection Volume: 10 µL[6]

-

Gradient: A linear gradient is typically employed to separate HHL from other matrix components. An example gradient could be:

-

0-2 min: 95% A, 5% B

-

2-15 min: Gradient to 5% A, 95% B

-

15-20 min: Hold at 5% A, 95% B

-

20-22 min: Return to 95% A, 5% B

-

22-30 min: Column re-equilibration

-

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2][7]

-

Drying Gas: Nitrogen[2]

-

Collision Gas: Argon[2]

Data Analysis and Quantification

Quantification is achieved by creating a standard curve using known concentrations of HHL standard.[6] The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of HHL in the unknown samples is then determined by interpolating their peak area ratios from the standard curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of HHL by HPLC-MS, compiled from various literature sources.

| Parameter | Typical Value | Reference |

| Precursor Ion (m/z) | 200.16 [M+H]⁺ | [8] |

| Product Ions (m/z) | 102.0 (lactone ring) | [7][9] |

| 99.0 | [8] | |

| Limit of Detection (LOD) | as low as 10 ppt | [8] |

| Limit of Quantification (LOQ) | Typically in the low nM range | [5] |

| Linearity (R²) | > 0.99 | [6] |

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The use of liquid-liquid extraction for sample preparation and MRM for detection ensures high selectivity and accuracy. This method is well-suited for researchers in microbiology, drug discovery, and clinical diagnostics who require precise measurement of this important quorum-sensing molecule.

References

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 6. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for a C6-HSL Biosensor Utilizing Agrobacterium tumefaciens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors through the production and detection of small signaling molecules. N-acyl-homoserine lactones (AHLs) are a prominent class of QS signals in Gram-negative bacteria, regulating processes such as virulence, biofilm formation, and plasmid conjugation. The ability to detect and quantify specific AHLs, such as N-hexanoyl-L-homoserine lactone (C6-HSL), is crucial for understanding bacterial communication and for the development of novel anti-infective therapies that disrupt QS, a strategy known as quorum quenching.

This document provides detailed application notes and protocols for the development and utilization of a whole-cell biosensor for C6-HSL based on the bacterium Agrobacterium tumefaciens. The biosensor leverages the native TraR/TraI quorum-sensing system of the Ti plasmid. The biosensor strain, typically A. tumefaciens NTL4(pZLR4), is engineered to lack the AHL synthase (TraI) but contains the AHL receptor (TraR) and a reporter gene fusion (traG::lacZ).[1] In the presence of exogenous AHLs like C6-HSL, the TraR protein is activated, leading to the expression of β-galactosidase, which can be quantified to determine the concentration of the signaling molecule.[1] This biosensor is particularly valuable due to its high sensitivity and broad specificity for a range of AHL molecules.

Principle of the Biosensor

The A. tumefaciens C6-HSL biosensor is based on the well-characterized TraR/TraI quorum-sensing circuit. The key components are:

-

Agrobacterium tumefaciens strain NTL4: A host strain that lacks the native Ti plasmid and therefore does not produce its own AHLs.[1]

-

pZLR4 Plasmid: A reporter plasmid that confers the biosensing capability. It contains:

When C6-HSL or other compatible AHLs are present, they diffuse into the bacterial cell and bind to the TraR protein. This binding event causes a conformational change in TraR, leading to its dimerization and activation. The activated TraR dimer then binds to specific DNA sequences, known as tra boxes, located in the promoter region of the traG gene, thereby inducing the transcription of lacZ. The resulting β-galactosidase activity can be measured colorimetrically using substrates like X-gal for qualitative assessment or ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative analysis.

Signaling Pathway and Experimental Workflow

Quantitative Data Presentation

The following tables summarize representative quantitative data for the A. tumefaciens NTL4(pZLR4) biosensor response to C6-HSL and other AHLs. The β-galactosidase activity is expressed in Miller Units.

Table 1: Dose-Response of A. tumefaciens NTL4(pZLR4) to C6-HSL

| C6-HSL Concentration (nM) | Mean β-galactosidase Activity (Miller Units) | Standard Deviation |

| 0 (Control) | 5 | 1.2 |

| 1 | 50 | 4.5 |

| 10 | 250 | 15.2 |

| 50 | 800 | 45.8 |

| 100 | 1500 | 89.1 |

| 250 | 2800 | 150.3 |

| 500 | 4500 | 210.7 |

| 1000 | 5500 | 250.1 |

| 2500 | 6000 | 280.4 |

Note: These values are illustrative and may vary depending on experimental conditions such as incubation time, temperature, and media composition.

Table 2: Specificity of A. tumefaciens NTL4(pZLR4) to Various AHLs

| AHL Compound | Acyl Chain Length | Concentration (nM) | Mean β-galactosidase Activity (Miller Units) |

| C4-HSL | C4 | 1000 | 20 |

| C6-HSL | C6 | 100 | 1500 |

| 3-oxo-C6-HSL | C6 (oxo) | 100 | 4800 |

| C8-HSL | C8 | 100 | 800 |

| 3-oxo-C8-HSL | C8 (oxo) | 25 | 5000 |

| C10-HSL | C10 | 1000 | 300 |

| C12-HSL | C12 | 1000 | 150 |

Note: The biosensor exhibits a broad range of detection but shows varying sensitivity to different AHL structures. The presence of a 3-oxo group and the length of the acyl chain significantly influence the activation of TraR.[2]

Experimental Protocols

Materials and Reagents

-

Agrobacterium tumefaciens strain NTL4(pZLR4)

-

AB minimal medium

-

Luria-Bertani (LB) medium

-

Gentamicin (B1671437) (stock solution 50 mg/mL)

-

C6-HSL and other AHL standards

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution (20 mg/mL in DMSO)

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

-

Z-buffer (per 50 mL: 0.80g Na2HPO4·7H2O, 0.28g NaH2PO4·H2O, 0.5 mL 1M KCl, 0.05 mL 1M MgSO4, 0.135 mL β-mercaptoethanol, adjust pH to 7.0)[3]

-

0.1% SDS solution

-

1 M Na2CO3 solution

-

Spectrophotometer

-

Incubator with shaking capabilities

Protocol 1: Qualitative Plate-Based Assay for C6-HSL Detection

This protocol is suitable for screening samples for the presence of AHLs.

-

Prepare Agar (B569324) Plates:

-

Prepare AB minimal agar supplemented with glucose (0.2-0.5%).

-

Autoclave and cool to approximately 50°C.

-

Add gentamicin to a final concentration of 25 µg/mL.

-

Add X-gal to a final concentration of 40 µg/mL.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Prepare Biosensor Overlay:

-

Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C with shaking.

-

Prepare molten AB soft agar (0.7% agar) and cool to 45-50°C.

-

Add X-gal (40 µg/mL) and the overnight culture of the biosensor (e.g., 2.5 mL of culture to 2.5 mL of soft agar).[1] Mix gently.

-

-

Inoculation and Incubation:

-

Spot 10 µL of your test samples and C6-HSL standards onto the surface of the prepared agar plates from step 1.

-

Alternatively, for a cross-streak assay, streak the test bacterium on one side of the plate and the biosensor on the other.

-

For the overlay method, pour the biosensor-containing soft agar from step 2 over the solidified agar plates.

-

Incubate the plates at 28°C for 24-48 hours.

-

-

Observation:

-

Observe the plates for the development of a blue color around the spots or streaks of AHL-producing samples. The intensity of the blue color is indicative of the concentration of AHLs.

-

Protocol 2: Quantitative Liquid Assay for C6-HSL (Miller Assay)

This protocol allows for the precise quantification of β-galactosidase activity.

-

Culture Preparation:

-

Inoculate A. tumefaciens NTL4(pZLR4) into 5 mL of AB minimal medium with gentamicin and grow overnight at 28°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh medium.

-

-

Induction:

-

To 1 mL aliquots of the diluted culture, add different concentrations of your C6-HSL standards or unknown samples. Include a no-AHL control.

-

Incubate the cultures at 28°C with shaking until they reach mid-log phase (OD600 of approximately 0.4-0.6).

-

-

Cell Lysis:

-

Enzymatic Reaction:

-

Measurement and Calculation:

-

Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.

-

Transfer the supernatant to a new tube or cuvette and measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).

-

Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (OD420 - 1.75 × OD550) / (Time × Volume × OD600) ]

-

Time = reaction time in minutes

-

Volume = volume of culture used in mL

-

OD600 = absorbance of the culture at 600 nm before lysis

-

-

Applications in Research and Drug Development

-

Screening for Quorum Quenching Compounds: This biosensor is an excellent tool for high-throughput screening of natural product libraries or synthetic compound collections to identify potential quorum sensing inhibitors.

-

Characterizing AHL Production: It can be used to detect and quantify AHL production from various bacterial isolates, aiding in the study of their communication systems.

-

Studying Gene Regulation: The biosensor can be employed to investigate the factors that influence the expression of AHL-regulated genes.

-

Environmental Monitoring: It can be used to detect the presence of AHL-producing bacteria in environmental samples.

Conclusion

The Agrobacterium tumefaciens NTL4(pZLR4) biosensor provides a robust, sensitive, and versatile platform for the detection and quantification of C6-HSL and other N-acyl-homoserine lactones. The detailed protocols and data provided in these application notes are intended to facilitate the adoption of this powerful tool in academic and industrial research settings for the advancement of our understanding of bacterial communication and the development of novel anti-infective strategies.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Hexanoyl-L-Homoserine lactone synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-Hexanoyl-L-Homoserine lactone (C6-HSL). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

A1: Low yield is a common issue in C6-HSL synthesis and can stem from several factors. Here is a breakdown of potential causes and their solutions:

-

Poor Quality of Starting Materials:

-

L-Homoserine lactone hydrochloride: This starting material can be hygroscopic. Moisture can interfere with the reaction. Ensure it is stored in a desiccator and is a dry, free-flowing powder.

-

Hexanoyl chloride/Hexanoic acid: These reagents should be of high purity. Hexanoyl chloride is sensitive to moisture and can hydrolyze to hexanoic acid. Use freshly opened bottles or distill before use. For carbodiimide (B86325) coupling, ensure the hexanoic acid is pure.

-

-

Suboptimal Reaction Conditions:

-

Temperature: For Schotten-Baumann reactions, maintaining a low temperature (typically 0°C) during the addition of hexanoyl chloride is crucial to prevent side reactions. For carbodiimide coupling reactions, reactions are often run at 0°C and then allowed to warm to room temperature.

-

pH Control (Schotten-Baumann): The reaction requires a base to neutralize the HCl generated. However, excess strong base or prolonged exposure to basic conditions can lead to the hydrolysis of the lactone ring of the product.[1][2][3] A biphasic system with a mild inorganic base (e.g., sodium bicarbonate) is often used to control the pH.

-

Reaction Time: While the reaction should go to completion, excessively long reaction times, especially under basic conditions, can contribute to product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Degradation of the Product (Lactonolysis):

-

The homoserine lactone ring is susceptible to hydrolysis (lactonolysis), especially at alkaline pH and elevated temperatures.[1][2][3] This opens the lactone ring, forming N-hexanoyl-L-homoserine, which is inactive for many quorum sensing applications.

-

Solution: During work-up, use mild acidic washes (e.g., dilute HCl) to neutralize any remaining base and then wash with brine. Avoid prolonged exposure to aqueous basic solutions.

-

-

Inefficient Coupling (Carbodiimide Method):

-

Coupling Reagent Activity: Ensure your coupling reagent (e.g., EDC, DCC) is fresh and has been stored properly.

-

Additives: The addition of a coupling activator such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can improve yields by forming an active ester intermediate and minimizing side reactions.

-

Product Purification Challenges

Q2: I am having difficulty purifying my this compound. What are the common impurities and the best purification methods?

A2: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and potential degradation products.

-

Common Impurities:

-

Unreacted L-homoserine lactone.

-

Hexanoic acid (from hydrolysis of hexanoyl chloride or unreacted starting material).

-

Urea byproducts (if using carbodiimide coupling reagents like DCC or EDC).

-

N-hexanoyl-L-homoserine (the ring-opened product).

-

-

Purification Strategies:

-

Extraction: A standard work-up involves washing the organic layer (e.g., dichloromethane (B109758) or ethyl acetate) with a mild acid (e.g., 5% HCl) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted hexanoic acid, and finally a brine wash.

-

Column Chromatography: This is the most effective method for obtaining high-purity C6-HSL. Silica (B1680970) gel is commonly used.

-

Eluent System: A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane/methanol is often effective. The polarity can be adjusted based on TLC analysis.

-

-

Frequently Asked Questions (FAQs)

Q3: What is the typical yield I should expect for this compound synthesis?

A3: Yields can vary significantly depending on the method and optimization. Reported yields in the literature for the synthesis of N-acyl homoserine lactones using methods like Schotten-Baumann or carbodiimide coupling can range from moderate to excellent. For instance, some optimized Schotten-Baumann procedures report yields of over 80%. However, less optimized or initial attempts might result in lower yields (<30%).

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions from column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Q5: My final product seems to degrade over time. How should I store this compound?

A5: N-acyl homoserine lactones are sensitive to pH and temperature. For long-term storage, it is recommended to store the solid compound at -20°C in a desiccated environment. For solutions, prepare them fresh if possible. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.

Q6: Can I use a different acyl chain instead of hexanoyl? Will the same troubleshooting tips apply?

A6: Yes, the same synthetic methodologies can generally be applied to synthesize other N-acyl homoserine lactones. However, the stability of the final product can be influenced by the length of the acyl chain. Longer acyl chains tend to increase the stability of the lactone ring. The troubleshooting principles discussed here are broadly applicable, though minor adjustments to reaction and purification conditions may be necessary.

Quantitative Data

Table 1: Comparison of Reported Yields for N-Acyl-Homoserine Lactone Synthesis

| N-Acyl-Homoserine Lactone | Synthesis Method | Yield (%) | Reference |

| N-Butanoyl-L-homoserine lactone | Schotten-Baumann | 86 | (Hodgkinson et al.) |

| This compound | Schotten-Baumann | 97 | (Hodgkinson et al.) |

| N-Octanoyl-L-homoserine lactone | Schotten-Baumann | 91 | (Hodgkinson et al.) |

| This compound | EDC Coupling | 86 | (ACS Omega, 2024)[4] |

| N-Decanoyl-L-homoserine lactone | EDC Coupling | 79 | (ACS Omega, 2024)[4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from established literature procedures.

Materials:

-

L-Homoserine lactone hydrochloride

-

Hexanoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend L-Homoserine lactone hydrochloride in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate solution in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add hexanoyl chloride dropwise to the stirred suspension.

-

Allow the reaction to stir vigorously at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via EDC Coupling

This protocol is based on carbodiimide coupling methods found in the literature.[4]

Materials:

-

L-Homoserine lactone hydrobromide

-

Hexanoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)

-

5% aqueous HCl solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-Homoserine lactone hydrobromide and hexanoic acid in dichloromethane or tetrahydrofuran in a round-bottom flask.[4]

-

Add a catalytic amount of DMAP (optional).

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.[4] Monitor the reaction progress by TLC.

-

After the reaction is complete, wash the mixture with 5% aqueous HCl solution and then with brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.[4]

-

Purify the crude product by silica gel column chromatography.[4]

Visualizations

Caption: General synthesis workflow for this compound.

Caption: Troubleshooting logic for low yield in C6-HSL synthesis.

References

- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Quantification of N-Hexanoyl-L-Homoserine Lactone (HHL)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-Hexanoyl-L-Homoserine lactone (C6-HSL) from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying HHL in complex biological or environmental samples?

A1: Researchers face several key challenges when quantifying HHL:

-

Low Concentrations: HHL is often present at very low concentrations (picomolar to nanomolar range) in environmental and biological samples, requiring highly sensitive analytical methods.[1][2][3]

-

Complex Sample Matrix: Biological fluids, cell culture supernatants, and environmental extracts contain a multitude of compounds (salts, proteins, lipids, etc.) that can interfere with HHL detection and quantification. This is commonly referred to as the "matrix effect."[2][4][5][6][7]

-

Analyte Instability: The lactone ring of HHL is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[8][9] Additionally, enzymatic degradation by lactonases or acylases present in the sample can lead to loss of the target analyte.[10][11][12]

-

Structural Similarity of Analogs: Samples may contain other N-acyl-homoserine lactones (AHLs) with similar structures, which can potentially interfere with the analysis, depending on the method's specificity.[13]

Q2: Which analytical techniques are most suitable for HHL quantification?

A2: The choice of technique depends on the required sensitivity, specificity, and available equipment.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for HHL quantification due to its high sensitivity and specificity, allowing for accurate measurement even in complex matrices.[14][15][16][17][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for HHL analysis and may offer better enantioselectivity for smaller AHLs.[2][3][19]

-

Thin-Layer Chromatography (TLC) with Biosensors: This is a more accessible and cost-effective method for the detection and semi-quantitative analysis of HHL. It involves separating the sample on a TLC plate and then overlaying it with a reporter bacterial strain that responds to HHL.[20][21][22]

-

Bacterial Biosensors: While highly sensitive, biosensor assays alone are generally not suitable for precise quantification and can be prone to interference from other compounds in the sample.[2][21][23]

Q3: Why is sample preparation so critical for accurate HHL quantification?

A3: Proper sample preparation is essential to:

-

Remove Interfering Substances: It helps to eliminate components of the sample matrix that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[4][5][7][24]

-

Concentrate the Analyte: Since HHL is often present in low concentrations, a concentration step is usually necessary to bring the analyte within the detection range of the analytical instrument.[25]

-

Improve Method Robustness: A clean sample extract prolongs the life of analytical columns and reduces instrument downtime.

Q4: What is the "matrix effect" and how can I mitigate it?

A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[5][7] To mitigate matrix effects:

-

Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[15][26]

-

Chromatographic Separation: Optimize the chromatographic method to separate HHL from co-eluting matrix components.

-

Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d3-C6-HSL). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5][18][27]

-

Standard Addition: This method involves adding known amounts of the standard to the sample matrix to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[5]

Troubleshooting Guides

Issue 1: Low or No HHL Signal Detected

| Potential Cause | Troubleshooting Step |

| HHL Degradation | Ensure samples are collected and stored under conditions that minimize degradation (e.g., acidic pH, low temperature).[8][9] Consider adding enzyme inhibitors if enzymatic degradation is suspected.[11] |

| Inefficient Extraction | Optimize the extraction solvent and protocol. Check the recovery of your extraction method using a spiked sample. Solid-phase extraction (SPE) is a common and effective method.[15][25] |

| Instrument Sensitivity | Verify the performance of your analytical instrument (e.g., LC-MS/MS) with a pure HHL standard to ensure it meets the required sensitivity. |

| Matrix Effects (Ion Suppression) | A strong matrix effect could be suppressing the HHL signal.[24] Dilute the sample extract to reduce the concentration of interfering compounds. Improve sample cleanup procedures. Use a stable isotope-labeled internal standard for correction.[18][27] |

Issue 2: Poor Reproducibility of Quantitative Results

| Potential Cause | Troubleshooting Step |

| Inconsistent Sample Preparation | Ensure that the sample preparation protocol, especially extraction and evaporation steps, is performed consistently for all samples and standards.[28] |

| Variable Matrix Effects | The composition of the matrix can vary between samples, leading to inconsistent matrix effects.[7] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[5] |

| Analyte Adsorption | HHL may adsorb to plasticware. Use silanized glassware or polypropylene (B1209903) tubes to minimize loss. |

| Contamination | Contamination can be introduced from reagents, water, or pipette tips.[29] Run a reagent blank with each batch of samples to check for contamination. |

Issue 3: Inaccurate Quantification (Overestimation or Underestimation)

| Potential Cause | Troubleshooting Step |

| Matrix Effects (Ion Enhancement or Suppression) | This is a primary cause of inaccurate quantification in LC-MS.[4][5] Implement strategies to mitigate matrix effects as described in the FAQs and the "Low or No Signal" troubleshooting section. |

| Lack of a Suitable Internal Standard | Without an appropriate internal standard, variations in sample processing and matrix effects cannot be adequately corrected.[18][27] |

| Calibration Curve Issues | Ensure the calibration curve is prepared in a matrix that closely matches the samples or use the standard addition method.[5] Check for linearity and ensure the sample concentrations fall within the calibrated range. |

| Interference from Isomers or Analogs | If your analytical method lacks specificity, other AHLs may contribute to the signal.[13] For MS-based methods, ensure you are monitoring specific precursor-product ion transitions for HHL.[15][18] |

Quantitative Data Summary

The following tables summarize typical quantitative parameters for HHL analysis found in the literature. Note that these values are highly dependent on the specific method, instrument, and sample matrix.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for HHL

| Analytical Method | LOD/LOQ | Reference |

| TLC with A. tumefaciens biosensor | ~0.5 fmol (for 3-oxo-C8-HSL) | [20] |

| LC-MS/MS | 0.28 to 9.3 pmol | [16] |

| MALDI-TOF MS | 1 to 5 pmol | [27] |

| MIP-based QCM sensor | Detects concentrations up to 1000 ng/mL | [1] |

Table 2: Example of HHL Quantification in a Biological Sample

| Sample Type | Concentration Range | Analytical Method | Reference |

| P. aeruginosa culture supernatant | C4-HSL is dominant, with lesser concentrations of C6-HSL | LC-MS/MS | [14] |

| Clinical samples from dogs with otitis externa | As low as 10 ppt (B1677978) detectable | LC-MS/MS | [15] |

Experimental Protocols

Protocol 1: General Workflow for HHL Extraction from Liquid Samples (e.g., Bacterial Supernatant)

-

Sample Acidification: Acidify the cell-free supernatant to a pH of approximately 3.0 with an acid like formic acid to stabilize the lactone ring.

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled HHL internal standard (e.g., d3-C6-HSL) to the sample.[18]

-

Liquid-Liquid Extraction (LLE):

-

Add an equal volume of an appropriate organic solvent (e.g., acidified ethyl acetate).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the phases.

-

Collect the organic (upper) phase.

-

Repeat the extraction two more times and pool the organic phases.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or mobile phase) for analysis.

-

-

Analysis: Analyze the reconstituted sample using LC-MS/MS or another appropriate technique.

Protocol 2: HHL Detection by Thin-Layer Chromatography (TLC) and Biosensor Overlay[22]

-

Sample Preparation: Extract HHL from the sample as described in Protocol 1.

-

TLC Spotting: Spot a small volume (e.g., 1-10 µL) of the concentrated extract onto a reversed-phase TLC plate. Also, spot HHL standards of known concentrations.

-

Chromatogram Development: Develop the TLC plate in a suitable mobile phase (e.g., methanol/water mixture).

-

Biosensor Overlay:

-

Prepare a soft agar (B569324) suspension of an AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).[22]

-

Once the TLC plate is dry, overlay it with the biosensor suspension.

-

-

Incubation and Detection: Incubate the plate at an appropriate temperature (e.g., 30°C) overnight. The presence of HHL will be indicated by a colored or luminescent spot on the TLC plate, corresponding to the activation of the biosensor.[22]

Visualizations

Caption: Simplified this compound (HHL) quorum sensing pathway.

Caption: General experimental workflow for HHL quantification using LC-MS/MS.

References

- 1. Detection of this compound via MIP-based QCM sensor: preparation and characterization | Aperta [aperta.ulakbim.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Detection of this compound via MIP-based QCM sensor: preparation and characterization | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Deciphering Physiological Functions of AHL Quorum Quenching Acylases [frontiersin.org]

- 13. biochemia-medica.com [biochemia-medica.com]

- 14. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Degradation of n-hexanoyl homoserine lactone with quorum quenching bacteria immobilised magnetic nanocomposite beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Universal Sample Preparation Method for Characterization of Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. agilent.com [agilent.com]

Validation & Comparative

Validating N-Hexanoyl-L-Homoserine Lactone Activity: A Comparative Guide to Lux-Based Biosensors and Alternative Methods

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Hexanoyl-L-Homoserine lactone (HHL), a key quorum-sensing molecule in many Gram-negative bacteria, is crucial for understanding bacterial communication and developing novel antimicrobial strategies. This guide provides an objective comparison of commonly used lux-based biosensors and the gold-standard analytical method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for HHL activity validation, supported by experimental data and detailed protocols.

This document outlines the principles, performance characteristics, and experimental workflows of three widely utilized bacterial biosensors: Agrobacterium tumefaciens NTL4(pZLR4), Escherichia coli MT102(pSB401), and Chromobacterium violaceum CV026. A direct comparison with HPLC-MS is also presented to highlight the relative strengths and weaknesses of each approach.

Performance Comparison of HHL Detection Methods

The choice of a suitable method for HHL validation depends on the specific experimental needs, including sensitivity, specificity, throughput, and the nature of the samples being analyzed. The following table summarizes the key performance metrics of the discussed methods.

| Method | Principle | Reporter/Signal | Typical Detection Limit for HHL | Dynamic Range | Specificity | Throughput |

| Agrobacterium tumefaciens NTL4(pZLR4) | TraR-based transcriptional activation of a reporter gene.[1][2] | β-galactosidase (colorimetric/fluorometric) | High sensitivity to a broad range of AHLs, including at low concentrations. | Wide | Broad, responds to various AHLs. | Medium |

| Escherichia coli MT102(pSB401) | LuxR-based transcriptional activation of the luxCDABE operon. | Bioluminescence | ~2.5 nmol·L⁻¹ for C6-HSL.[3] | Moderate | Primarily short-chain AHLs.[3] | High |

| Chromobacterium violaceum CV026 | CviR-based transcriptional activation of violacein (B1683560) pigment production.[4][5] | Violacein (purple pigment) | Responds to short-chain AHLs (C4-C8).[4][5] | Semi-quantitative to quantitative | Primarily short-chain AHLs.[4][5] | Medium |

| HPLC-MS | Chromatographic separation followed by mass-to-charge ratio detection.[6][7] | Mass fragments | Low nanomolar to picomolar range.[6][8] | Wide | High, based on molecular weight and fragmentation. | Low to Medium |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways of the biosensors and a typical experimental workflow.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies are provided for each key experiment.

Agrobacterium tumefaciens NTL4(pZLR4) β-Galactosidase Assay for HHL Quantification

This protocol describes a quantitative liquid culture assay to measure HHL activity using the A. tumefaciens NTL4(pZLR4) biosensor.

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) strain.

-

Agrobacterium Broth (AB) medium.

-

Gentamicin (B1671437) (for plasmid maintenance).

-

This compound (HHL) standard.

-

Samples containing unknown concentrations of HHL.

-

96-well microtiter plates.

-

Spectrophotometer capable of reading absorbance at 600 nm and 420 nm.

-

Lysis buffer (e.g., PopCulture® Reagent).

-

Ortho-Nitrophenyl-β-galactoside (ONPG) solution.

-

Stop solution (e.g., 1 M Na₂CO₃).

Procedure:

-

Prepare an overnight culture of A. tumefaciens NTL4(pZLR4) in AB medium supplemented with gentamicin at 28°C with shaking.

-

Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh AB medium with gentamicin.

-

Prepare HHL standards by serially diluting a stock solution of HHL in the appropriate solvent to cover the expected concentration range of the samples.

-

In a 96-well plate, add 180 µL of the diluted biosensor culture to each well.

-

Add 20 µL of HHL standard or sample to the respective wells. Include negative controls with solvent only.

-

Incubate the plate at 28°C for a defined period (e.g., 4-6 hours), with shaking.

-

Measure the OD₆₀₀ of each well to normalize for cell density.

-

Lyse the cells by adding a specific volume of lysis buffer to each well and incubating as per the manufacturer's instructions.

-

Add ONPG solution to each well and incubate at 37°C until a yellow color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 420 nm (A₄₂₀).

-

Calculate β-galactosidase activity using the Miller Units formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × V × OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture assayed in mL. A simplified approach is to normalize the A₄₂₀ reading to the OD₆₀₀.[9]

-

Generate a standard curve by plotting β-galactosidase activity against the known HHL concentrations.

-

Determine the HHL concentration in the unknown samples by interpolating their β-galactosidase activity on the standard curve.

E. coli MT102(pSB401) Bioluminescence Assay for HHL Quantification

This protocol details a high-throughput method for quantifying HHL using the bioluminescent E. coli MT102(pSB401) biosensor.

Materials:

-

Escherichia coli MT102(pSB401) strain.

-

Luria-Bertani (LB) broth.

-

Tetracycline (B611298) (for plasmid maintenance).

-

HHL standard and samples.

-

White, clear-bottom 96-well microtiter plates.

-

Luminometer.

Procedure:

-

Grow an overnight culture of E. coli MT102(pSB401) in LB broth with tetracycline at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth with tetracycline.

-

Prepare HHL standards and samples as described in the previous protocol.

-

In a white, clear-bottom 96-well plate, add 180 µL of the diluted biosensor culture to each well.

-

Add 20 µL of HHL standard or sample to the respective wells.

-

Incubate the plate at 30°C.

-

Measure bioluminescence at regular intervals (e.g., every 30 minutes) for several hours using a luminometer. Also, measure OD₆₀₀ to monitor cell growth.

-

Determine the peak bioluminescence for each concentration and normalize it to the cell density (Relative Light Units/OD₆₀₀).

-

Construct a standard curve by plotting the normalized peak bioluminescence against HHL concentration.

-

Calculate the HHL concentration in the unknown samples from the standard curve.

Chromobacterium violaceum CV026 Violacein-Based Assay for HHL Detection

This protocol describes a semi-quantitative agar-based assay and a quantitative liquid culture-based assay for HHL detection using C. violaceum CV026.

A. Agar (B569324) Well Diffusion Assay (Semi-quantitative):

Materials:

-

Chromobacterium violaceum CV026 strain.[4]

-

LB agar.

-

HHL standard and samples.

Procedure:

-

Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C.

-

Prepare LB agar plates.

-

Inoculate molten LB agar (cooled to ~45-50°C) with the overnight culture of CV026 and pour the plates.

-

Once the agar has solidified, create wells in the agar using a sterile cork borer or pipette tip.

-

Add a known volume of HHL standards and samples to the wells.

-

Incubate the plates at 30°C for 24-48 hours.

-

Measure the diameter of the purple halo (violacein production) around each well.

-

Create a standard curve by plotting the diameter of the halo against the logarithm of the HHL concentration.[10]

-

Estimate the HHL concentration in the samples by comparing the halo diameters to the standard curve.

B. Liquid Culture Assay (Quantitative):

Materials:

-

Chromobacterium violaceum CV026 strain.

-

LB broth.

-

HHL standard and samples.

-

96-well microtiter plates.

-

Spectrophotometer.

-

Ethanol (B145695) or DMSO for violacein extraction.

Procedure:

-

Prepare an overnight culture of C. violaceum CV026.

-

Dilute the culture in fresh LB broth.

-

In a 96-well plate, add the diluted culture along with HHL standards and samples.

-

Incubate the plate at 30°C for 24 hours.

-

Measure the OD₆₀₀ to assess cell growth.

-

To quantify violacein, centrifuge the plate to pellet the cells, remove the supernatant, and add a fixed volume of ethanol or DMSO to each well to extract the violacein.

-

Measure the absorbance of the extracted violacein at a wavelength of ~585-590 nm.

-

Normalize the violacein absorbance to the cell density (A₅₉₀/OD₆₀₀).

-

Generate a standard curve and determine the HHL concentration in the samples as described for the other biosensors.

HPLC-MS for HHL Quantification

This protocol provides a general outline for the quantification of HHL using HPLC-MS. Specific parameters will need to be optimized based on the available instrumentation.

Materials:

-

HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

C18 reversed-phase HPLC column.

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

HHL standard.

-

Samples for analysis (typically extracted from culture supernatants with a solvent like ethyl acetate).

Procedure:

-

Prepare a standard curve by injecting known concentrations of HHL standard into the HPLC-MS system.

-

Extract HHL from samples using an appropriate solvent extraction method (e.g., liquid-liquid extraction with acidified ethyl acetate).

-

Dry the extract and reconstitute it in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Inject the reconstituted sample into the HPLC-MS system.

-

Separate the compounds on the C18 column using a suitable gradient of the mobile phases.

-

Detect HHL using the mass spectrometer in positive ion mode. For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of HHL (e.g., m/z 200 -> m/z 102).[11]

-

Integrate the peak area corresponding to HHL in both the standards and the samples.

-

Quantify the HHL concentration in the samples by comparing their peak areas to the standard curve.[11]

Conclusion

The validation of this compound activity is a critical step in quorum sensing research. Lux-based biosensors offer a convenient, high-throughput, and cost-effective means of detecting and quantifying HHL. A. tumefaciens NTL4(pZLR4) provides broad-range sensitivity, while E. coli MT102(pSB401) and C. violaceum CV026 are more specific for short-chain AHLs, with bioluminescence and violacein production as respective outputs. However, for the most accurate and specific quantification, especially in complex matrices, HPLC-MS remains the gold standard. The choice of method should be guided by the specific research question, required sensitivity, and available resources. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for their HHL validation needs.

References

- 1. researchgate.net [researchgate.net]

- 2. ableweb.org [ableweb.org]

- 3. mdpi.com [mdpi.com]

- 4. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 7. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Comparative Analysis of N-Hexanoyl-L-homoserine Lactone (C6-HSL) Production Across Bacterial Strains

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-hexanoyl-L-homoserine lactone (C6-HSL) and its derivative N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) production in several key bacterial strains. As central signaling molecules in quorum sensing (QS), a bacterial cell-to-cell communication process, understanding the production dynamics of these autoinducers is critical for developing novel anti-virulence and anti-biofilm therapies. This document summarizes quantitative data, details common experimental protocols for detection, and visualizes the underlying biological and experimental processes.

Quorum sensing allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation, virulence factor secretion, and bioluminescence.[1] In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs).[2] C6-HSL and its variants are canonical examples of these signaling molecules, synthesized by a LuxI-type synthase and recognized by a LuxR-type transcriptional regulator.[1]

Comparative Production of C6-HSL and its Derivatives

The production of C6-HSL and 3-oxo-C6-HSL varies significantly among different bacterial species. This diversity is a crucial consideration for research targeting specific quorum sensing systems. The following table summarizes reported production levels in several well-studied strains. It is important to note that direct comparison is challenging due to variations in culture conditions, growth phases, and quantification methodologies across studies.

| Bacterial Strain | Signal Molecule | Reported Production Level | Quantification Method | Reference |

| Pseudomonas aeruginosa | C6-HSL | 76.0 ± 1.6 ng/mL | Mass Spectrometry (MS) | [3] |

| Vibrio fischeri | 3-oxo-C6-HSL | ~0.1 nmol/L | UHPLC-HRMS/MS | [4] |

| Yersinia enterocolitica | C6-HSL & 3-oxo-C6-HSL | Identified as major AHLs | Not specified | [1][5] |

| Erwinia carotovora | 3-oxo-C6-HSL | Primary AHL signal | Not specified | [1][6] |

| Burkholderia cepacia | C6-HSL | Produced in low amounts (C8-HSL is major) | Not specified | [1] |

Pseudomonas aeruginosa utilizes two primary AHL systems, Las and Rhl. The RhlI synthase is responsible for producing C4-HSL and C6-HSL.[2] A 2023 study quantified C6-HSL levels in a P. aeruginosa monoculture, finding a maximum concentration of 76.0 ± 1.6 ng/mL during the long-term stationary phase.[3]

Vibrio fischeri is the model organism for quorum sensing, where the LuxI/LuxR system regulates bioluminescence.[7] The LuxI synthase primarily produces 3-oxo-C6-HSL.[5][8] Studies have detected this molecule at very low concentrations, around 0.1 nmol/L, highlighting the high sensitivity of its cognate receptor.[4] Other work has shown that exogenous concentrations of 120 nM are sufficient to induce a maximal bioluminescent response.[9]

Other notable producers include Yersinia enterocolitica, which synthesizes both C6-HSL and 3-oxo-C6-HSL as its main AHL signals, and Erwinia carotovora (now Pectobacterium carotovorum), which uses 3-oxo-C6-HSL to control carbapenem (B1253116) antibiotic production.[1][6] In contrast, some bacteria like Burkholderia cepacia produce C6-HSL as a minor product alongside other primary AHLs.[1]

Signaling Pathway and Experimental Visualizations

To clarify the complex processes involved, the following diagrams illustrate the canonical C6-HSL signaling pathway, a typical experimental workflow for its quantification, and the logical structure of this comparative guide.

Caption: Canonical LuxI/R quorum sensing pathway for C6-HSL.

Caption: Workflow for C6-HSL quantification via LC-MS/MS.

Caption: Logical structure of this comparative guide.

Experimental Protocols

Accurate quantification of C6-HSL is fundamental to studying quorum sensing. Several methods are commonly employed, each with distinct advantages.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for identifying and quantifying AHLs from complex biological samples.[3][10]

Methodology:

-

Sample Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., stationary phase).

-

Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the cell-free supernatant.

-

Extraction: Perform a liquid-liquid extraction on the supernatant. Typically, an equal volume of acidified ethyl acetate (B1210297) is added. Vortex the mixture vigorously and allow the phases to separate. Collect the organic (top) layer. Repeat this extraction process two to three times to maximize recovery.[10]

-

Drying and Reconstitution: Pool the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a small, known volume of mobile phase (e.g., methanol (B129727) or acetonitrile).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Separate the sample components on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol (often with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring for the specific precursor-to-product ion transition for C6-HSL (e.g., m/z 200.1 -> 102.0).

-

-

Quantification: Create a standard curve using known concentrations of a pure C6-HSL standard. Compare the peak area of the C6-HSL from the bacterial extract to the standard curve to determine its concentration.

Detection using Whole-Cell Bioreporters

Bioreporters are engineered bacterial strains that produce a measurable signal, such as light or color, in the presence of a specific AHL. They offer a cost-effective and high-throughput method for screening and relative quantification.[8][11]

Methodology:

-

Bioreporter Strain: Use a known bioreporter strain. A common example is Chromobacterium violaceum CV026, which is a mutant that cannot produce its own C6-HSL but produces the purple pigment violacein (B1683560) in its presence.[11] Another is an E. coli strain harboring a plasmid with the LuxR receptor and a lux promoter-driven reporter gene (e.g., GFP or luciferase).[5][8]

-

Sample Preparation: Prepare cell-free supernatant from the bacterial strain of interest as described in the LC-MS protocol (steps 1-2).

-

Assay Setup:

-

Agar (B569324) Plate Assay: Spread a lawn of the bioreporter strain on an agar plate. Spot a small volume of the test supernatant onto the center of the plate. Incubate overnight. A zone of color/light around the spot indicates the presence of C6-HSL.

-

Liquid Culture Assay: In a 96-well plate, add the bioreporter culture to each well along with different dilutions of the test supernatant.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 18-24 hours.

-

Quantification:

-

For colorimetric reporters (C. violaceum), the violacein can be extracted with a solvent (e.g., DMSO) and the absorbance measured.[12]

-

For luminescence or fluorescence-based reporters, the signal can be read directly using a plate reader.

-